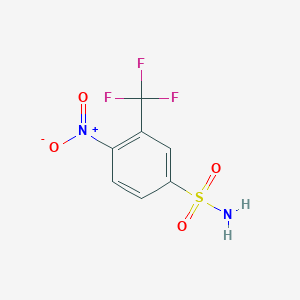

4-Nitro-3-(trifluoromethyl)benzenesulfonamide

描述

4-Nitro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5F3N2O4S and its molecular weight is 270.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Nitro-3-(trifluoromethyl)benzenesulfonamide (NTB) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings on the biological activity of NTB, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of NTB includes a nitro group and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups may facilitate better membrane permeability, allowing for effective cellular uptake.

Anti-inflammatory Activity

Research indicates that NTB exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that NTB can inhibit the proliferation of prostate cancer cells, specifically the LNCaP cell line, which is known to be androgen-dependent. Treatment with NTB resulted in a marked reduction in cell proliferation over time, suggesting its potential as an antiandrogenic agent .

Table 1: Anti-inflammatory Effects of NTB

| Study | Concentration | Effect on Cell Proliferation |

|---|---|---|

| 100 µM | Significant inhibition observed on days 5 and 8 | |

| Varies | Inhibition of carrageenan-induced rat paw edema (up to 94.69%) |

Antimicrobial Activity

NTB has also been evaluated for its antimicrobial properties. Various studies report its effectiveness against multiple bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate that NTB possesses potent antimicrobial activity comparable to established antibiotics.

Table 2: Antimicrobial Efficacy of NTB

The mechanisms through which NTB exerts its biological effects are multifaceted:

- Inhibition of Androgen Receptors : NTB's structure allows it to act as an antagonist to androgen receptors, disrupting the signaling pathways that promote prostate cancer cell growth .

- Antimicrobial Mechanisms : The sulfonamide moiety is known to inhibit bacterial folate synthesis, a critical pathway for bacterial growth and replication .

Case Studies

A case study involving the use of NTB in treating benign prostate hyperplasia (BPH) demonstrated promising results. In vivo experiments showed that administration of NTB significantly reduced prostate size and improved urinary function in animal models .

科学研究应用

Medicinal Chemistry

Antiandrogenic Properties

One of the most notable applications of 4-nitro-3-(trifluoromethyl)benzenesulfonamide is its role as a precursor in the synthesis of antiandrogenic agents. It has been identified as a structural variant of compounds that exhibit antiandrogenic activity, which is crucial for the treatment of conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cell membranes and interact with androgen receptors .

Case Study: Synthesis of Novel Antiandrogens

Research has demonstrated that derivatives of this compound can be synthesized to develop new antiandrogenic substances. For instance, modifications to the benzene ring and aminoalkyl chain have been explored to enhance biological activity and membrane permeability . These derivatives have shown promise in preclinical studies aimed at treating hormone-resistant prostate cancer.

Nanoscale Applications

Nitric Oxide (NO) Donors

this compound has been utilized in the development of nanoscale lipid vesicles that function as nitric oxide donors. These vesicles are designed for controlled release of NO, which has therapeutic implications in various biological processes, including vasodilation and cellular signaling .

Case Study: Photocontrolled NO Release

A study reported the successful incorporation of 4-nitro-3-(trifluoromethyl)aniline (a related compound) into nanoscale vesicles that release NO upon blue light irradiation. This innovative approach allows for precise modulation of NO delivery, enhancing its therapeutic efficacy while minimizing side effects .

Chemical Synthesis and Intermediates

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of other pharmaceuticals, including flutamide, a well-known non-steroidal antiandrogen drug used in prostate cancer treatment. The synthesis pathways often involve the transformation of 4-nitro-3-(trifluoromethyl)aniline into various sulfonamide derivatives, facilitating the development of new therapeutic agents .

| Compound | Application | Notes |

|---|---|---|

| Flutamide | Prostate cancer treatment | Non-steroidal antiandrogen |

| NTA | NO donor in nanoscale vesicles | Photo-controlled release |

Environmental Studies

Stability and Environmental Impact

The stability of this compound in environmental conditions has been a subject of investigation. Its persistence in various environments raises concerns regarding its ecological impact, particularly when used in agricultural applications as a herbicide precursor .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity 4-Nitro-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be adjusted to minimize by-products?

Methodological Answer: The compound is typically synthesized via sulfonylation of 4-nitro-3-(trifluoromethyl)aniline using benzenesulfonyl chloride derivatives. Key steps include:

- Precursor Preparation : Start with 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-83-8) as an intermediate, which reacts with ammonia or amines to form the sulfonamide .

- Reaction Optimization : Control temperature (0–5°C) during sulfonylation to reduce side reactions like hydrolysis. Use anhydrous solvents (e.g., THF or DCM) to prevent moisture-induced degradation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Purity >98% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

Methodological Answer: Solubility data (15°C):

| Solvent | Solubility (g/L) |

|---|---|

| Water | 0.1756 |

| Ethanol | 2.34 |

| DMSO | 12.7 |

- Aqueous Solubility : Low water solubility (0.1756 g/L) necessitates the use of co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.

- Organic Solvents : High DMSO solubility supports stock solution preparation but requires dilution to <1% to avoid cellular toxicity.

- Experimental Design : Pre-screen solvents using dynamic light scattering (DLS) to confirm absence of aggregation in buffer systems.

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M-H]⁻ at m/z 288.02 (calc. for C₇H₄F₃N₂O₄S⁻). Compare with NIST reference spectra for fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to confirm planarity of the sulfonamide group and steric effects from the nitro and CF₃ substituents.

Q. How can researchers design experiments to evaluate the sulfonamide group's reactivity in nucleophilic substitution reactions under varying pH conditions?

Methodological Answer:

- Kinetic Studies :

- pH-Dependent Reactivity : Perform reactions in buffered solutions (pH 2–12) using nucleophiles (e.g., amines, thiols). Monitor progress via UV-Vis (λ = 270 nm for nitro group) .

- Activation Energy : Use Arrhenius plots to determine activation parameters (ΔH‡, ΔS‡) from rate constants measured at 25–60°C.

- Mechanistic Probes :

Q. What computational chemistry approaches are most effective for predicting the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bonding (e.g., sulfonamide O with Arg residues).

- QSAR Modeling :

- Corrogate electronic parameters (Hammett σ for nitro group) with inhibitory activity data from related sulfonamides .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points (270.19°C vs. 178–183°C) – how should researchers validate thermal stability?

Methodological Answer:

- Source Analysis : The higher melting point (270.19°C) from CRC Handbook vs. 178–183°C (Kanto Reagents) suggests polymorphism or purity issues.

- Validation Steps :

- Perform Differential Scanning Calorimetry (DSC) at 10°C/min under N₂.

- Compare XRPD patterns to identify crystalline forms.

- Purify via sublimation (200°C, 0.1 mmHg) to isolate the thermodynamically stable form .

属性

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-3-4(17(11,15)16)1-2-6(5)12(13)14/h1-3H,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDSLOPGYDEFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380910 | |

| Record name | 4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21988-05-6 | |

| Record name | 4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。